molecular formula C25H19ClN2O3 B5056906 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide

5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide

Katalognummer B5056906
Molekulargewicht: 430.9 g/mol
InChI-Schlüssel: SDPAANGDUBZVTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have various applications in the field of biochemistry and pharmacology. In

Wirkmechanismus

The mechanism of action of 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide involves the inhibition of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK leads to the inhibition of B-cell receptor signaling and the induction of apoptosis in B-cells. TAK-659 has been found to be a potent and selective inhibitor of BTK and has shown efficacy in preclinical studies.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide has been found to have various biochemical and physiological effects. It has been shown to inhibit BTK activity in B-cells, leading to the inhibition of B-cell receptor signaling and the induction of apoptosis in B-cells. TAK-659 has also been found to inhibit the proliferation of B-cells and the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, TAK-659 has been found to have anti-inflammatory effects and has shown efficacy in animal models of rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide in lab experiments include its potency and selectivity as a BTK inhibitor, its ability to induce apoptosis in B-cells, and its anti-inflammatory effects. The limitations of using TAK-659 in lab experiments include its high cost and limited availability, as well as the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the study of 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide. One direction is the development of TAK-659 as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases such as rheumatoid arthritis. Another direction is the study of the mechanism of action of TAK-659 and its effects on B-cell receptor signaling and cytokine production. Further studies are also needed to determine the safety and efficacy of TAK-659 in humans, as well as its potential for combination therapy with other agents.

Synthesemethoden

The synthesis method of 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide involves the reaction of 4-chloroaniline, furan-2-carboxylic acid, and N-(4-aminophenyl)benzamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography to obtain 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide has been found to have various scientific research applications. It has been studied for its potential use as a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. BTK inhibitors have been found to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been found to be a potent and selective inhibitor of BTK and has shown efficacy in preclinical studies.

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-N-[4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O3/c26-19-8-6-18(7-9-19)22-14-15-23(31-22)25(30)28-21-12-10-20(11-13-21)27-24(29)16-17-4-2-1-3-5-17/h1-15H,16H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPAANGDUBZVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.